1h-Benzimidazol-2-yl(3-chloroquinoxalin-2-yl)acetonitrile
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Overview
Description
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is a complex organic compound that features both benzimidazole and quinoxaline moieties These heterocyclic structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the quinoxaline moiety. The final step involves the nitrile group addition. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or quinoxaline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(1H-BENZOIMIDAZOL-2-YL)PHENOL: Known for its antimicrobial properties.
1-(4-METHYLBENZYL)-2-(4-METHYLPHENYL)-1H-BENZOIMIDAZOLE: Exhibits significant antiparasitic activity.
2-(4-FLUOROPHENYL)-1-PHENYL-1H-BENZOIMIDAZOLE: Used in the development of antiviral drugs
Uniqueness
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is unique due to the combination of benzimidazole and quinoxaline moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H10ClN5 |
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Molecular Weight |
319.7 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-(3-chloroquinoxalin-2-yl)acetonitrile |
InChI |
InChI=1S/C17H10ClN5/c18-16-15(20-11-5-1-2-6-12(11)21-16)10(9-19)17-22-13-7-3-4-8-14(13)23-17/h1-8,10H,(H,22,23) |
InChI Key |
CONGDXLVGSDCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
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